Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 403843-87-8
VCID: VC21461137
InChI: InChI=1S/C19H20ClNO3S2/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClNO3S2
Molecular Weight: 410g/mol

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 403843-87-8

Cat. No.: VC21461137

Molecular Formula: C19H20ClNO3S2

Molecular Weight: 410g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 403843-87-8

Specification

CAS No. 403843-87-8
Molecular Formula C19H20ClNO3S2
Molecular Weight 410g/mol
IUPAC Name ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H20ClNO3S2/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)
Standard InChI Key UJTDNKMJEUWJDV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl

Introduction

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are widely recognized for their diverse biological activities and are extensively studied in medicinal chemistry due to their ability to interact with biological systems. The presence of the 4-chlorophenyl group in this compound enhances its pharmacological potential by influencing its interactions with biological targets.

Synthesis

The synthesis of thiophene derivatives typically involves multi-step pathways that incorporate various chemical reactions. While specific details on the synthesis of Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not readily available, general methods for synthesizing similar compounds often involve cyclization reactions, condensation reactions, and the use of catalysts to facilitate the formation of the desired structure .

Characterization Techniques

Characterization of thiophene derivatives typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques are crucial for confirming the structure and purity of the synthesized compounds .

Potential Applications

Given the pharmacological potential of thiophene derivatives, Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may have applications in the development of pharmaceuticals targeting various biological pathways. Further research is necessary to elucidate its specific pharmacological effects and potential therapeutic uses.

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